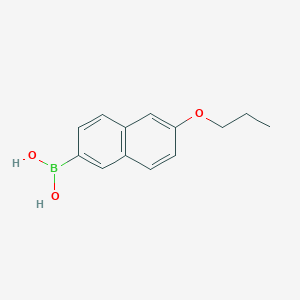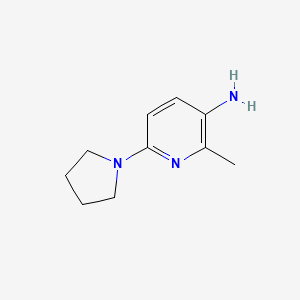
2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine
Übersicht
Beschreibung
“2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 1216094-51-7 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-methyl-6-(1-pyrrolidinyl)-3-pyridinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Intermediate for Antibiotic Development : A key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, in the preparation of premafloxacin, an antibiotic aimed at combating veterinary pathogens, showcases a practical, efficient, and stereoselective process derived from isobutyl (3S)-3-[methyl[(1S)-1-phenylethyl]amino]butanoate through an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).
Structural Analysis and Synthesis : The synthesis, spectral characteristics, and structures of thioanalogues of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione were explored, revealing insights into their pseudo-axial orientation and electron delocalization within the thiolactam group (Wojciechowska-Nowak et al., 2011).
Optical Activity and Coordination Chemistry : Research into optically active triamines derived from 2,6-bis(aminomethyl)pyridine has contributed to understanding their coordination behavior in solution and solid-state with Cu(II), demonstrating the utility of such compounds in creating complex metal structures (Bernauer et al., 1993).
Applications in Catalysis and Material Science
Catalytic Transformations : The oxidative transformation of cyclic amines to lactams, crucial chemical feedstocks, is efficiently catalyzed by ceria-supported nanogold under aerobic conditions, highlighting the application in synthesizing important industrial compounds like 2-pyrrolidone (Dairo et al., 2016).
Enantioselective Catalysis : The preparation and structural analysis of diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine and their application in asymmetric Grignard cross-coupling reactions provide insights into optimizing enantioselectivity for synthesizing chiral molecules (Nagel & Nedden, 1997).
Molecular Sensing and Complexation
Fluorescent Sensing : The development of novel fluorescent dyes based on pyridine-containing macrocycles for the detection of small inorganic cations in polar solvents exemplifies the potential for creating sensitive and selective sensors for environmental and biological applications (Mac et al., 2010).
Complex Formation with Metals : Investigations into NxOy pyridine-containing macrocycles have led to the synthesis and characterization of coordination compounds with Y(III), Ln(III), Zn(II), and Cd(II) ions, demonstrating the versatility of such ligands in forming diverse metal complexes (Lodeiro et al., 2004).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine” are not mentioned, pyrrolidine derivatives are of great interest in drug discovery due to their potential for structural diversity and their contribution to the stereochemistry of molecules . This suggests that “this compound” and similar compounds may have potential applications in the development of new drugs.
Eigenschaften
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEHRUNJAZPPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216094-51-7 | |
| Record name | 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

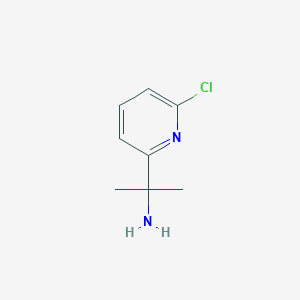
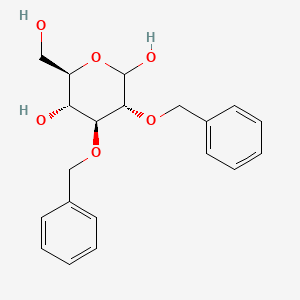
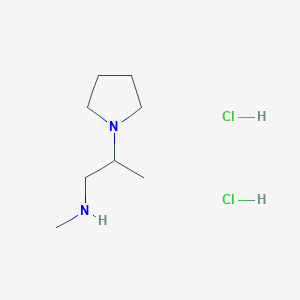



![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)

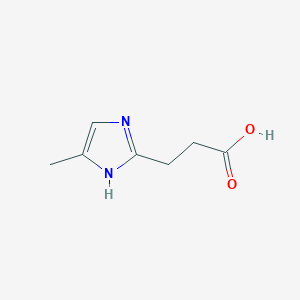
![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone](/img/structure/B1425580.png)
![2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1425582.png)
